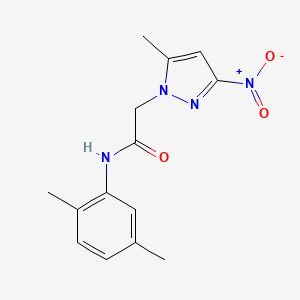![molecular formula C14H15IN4O3S B3747654 N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3747654.png)
N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
説明
N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide, also known as ITD-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ITD-1 is a highly potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis.
作用機序
N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide exerts its effects by inhibiting the activity of CK2, a protein kinase that is involved in many cellular processes. CK2 is a serine/threonine kinase that phosphorylates many proteins involved in cell growth, proliferation, differentiation, and apoptosis. N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-7, two key enzymes involved in the apoptotic pathway. In animal models of inflammation, N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been shown to reduce the production of inflammatory mediators, including NF-κB, TNF-α, and IL-6.
実験室実験の利点と制限
N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide also has some limitations, including its relatively high cost, the need for specialized equipment and expertise to synthesize and purify it, and the potential for off-target effects.
将来の方向性
There are several potential future directions for research on N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide, including the development of more potent and selective CK2 inhibitors, the evaluation of its therapeutic potential in various diseases, and the identification of its downstream targets and signaling pathways. Additionally, the use of N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its anti-cancer effects and reduce the potential for drug resistance.
科学的研究の応用
N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 is overexpressed in many tumor types and has been implicated in tumor cell survival, proliferation, and invasion. N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising anti-cancer agent.
In inflammation, CK2 has been shown to regulate the activity of many inflammatory mediators, including NF-κB, TNF-α, and IL-6. N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been shown to inhibit the production of these mediators and reduce inflammation in animal models.
In neurodegenerative disorders, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been shown to inhibit CK2 activity and reduce the accumulation of toxic proteins in animal models of these diseases.
特性
IUPAC Name |
N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN4O3S/c15-10-1-3-11(4-2-10)16-12(20)9-22-14-13(17-23-18-14)19-5-7-21-8-6-19/h1-4H,5-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXUYJGAJTXNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorobenzyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B3747588.png)
![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide](/img/structure/B3747595.png)
![methyl 5-fluoro-3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B3747621.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-3-methylbenzamide](/img/structure/B3747628.png)
![3-({4-[chloro(difluoro)methoxy]phenyl}imino)-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3747636.png)
![5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B3747642.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3747645.png)

![1,1'-methylenebis(3-propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole)](/img/structure/B3747651.png)
![2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3747658.png)
![3-[(chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747667.png)
![3-[(3-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747675.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B3747677.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B3747678.png)